4-Hydroxy-quinoline-3,6-dicarboxylic acid 3-ethyl ester 6-methyl ester

Description

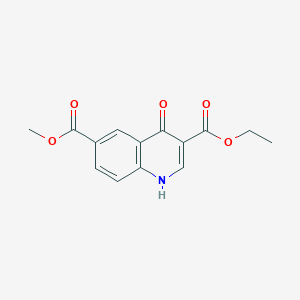

4-Hydroxy-quinoline-3,6-dicarboxylic acid 3-ethyl ester 6-methyl ester is a quinoline derivative characterized by a hydroxyl group at position 4 and two ester groups at positions 3 (ethyl ester) and 6 (methyl ester). This structure confers unique physicochemical properties, making it a compound of interest in pharmaceutical synthesis and materials science. The quinoline core provides a planar aromatic system, while the ester groups enhance lipophilicity and modulate reactivity, influencing its solubility and metabolic stability .

Properties

IUPAC Name |

3-O-ethyl 6-O-methyl 4-oxo-1H-quinoline-3,6-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5/c1-3-20-14(18)10-7-15-11-5-4-8(13(17)19-2)6-9(11)12(10)16/h4-7H,3H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBUSOYZWTFPPFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Hydroxy-quinoline-3,6-dicarboxylic acid 3-ethyl ester 6-methyl ester can be achieved through several methods. One common approach involves the acylation of commercially available anthranilic acid derivatives followed by esterification . Another method includes the use of green catalysts such as montmorillonite K-10 in a one-pot reaction . Industrial production methods often focus on optimizing reaction conditions to increase yield and reduce environmental impact, utilizing techniques such as microwave-assisted synthesis and solvent-free reactions .

Chemical Reactions Analysis

4-Hydroxy-quinoline-3,6-dicarboxylic acid 3-ethyl ester 6-methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline-2,4-diones, while reduction can yield hydroquinoline derivatives .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, derivatives of quinoline, including this compound, have shown potential as antimicrobial, antipyretic, and anti-inflammatory agents . Additionally, it is used in the development of new pharmaceuticals and as a probe in biochemical studies . In industry, it finds applications in the synthesis of dyes, pigments, and other fine chemicals .

Mechanism of Action

The mechanism of action of 4-Hydroxy-quinoline-3,6-dicarboxylic acid 3-ethyl ester 6-methyl ester involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling . The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can interfere with various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related quinoline derivatives, focusing on substituent positions, esterification patterns, and functional group impacts.

Structural Analogues with Mono-Ester Groups

- 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester (CAS 85418-73-1): Substituents: Ethyl group at position 6, ethyl ester at position 3. Molecular Weight: 273.3 g/mol (C₁₅H₁₇NO₃). Key Difference: Lacks a methyl ester at position 6, reducing steric hindrance and altering metabolic pathways compared to the target compound .

- 4-Hydroxy-5,8-dimethyl-quinoline-3-carboxylic acid ethyl ester (CAS 303009-95-2): Substituents: Methyl groups at positions 5 and 8, ethyl ester at position 3. Molecular Weight: 245.27 g/mol (C₁₄H₁₅NO₃).

Dicarboxylate Ester Derivatives

- 3-Ethyl 7-methyl 4-oxo-1,4-dihydroquinoline-3,7-dicarboxylate (CAS 339235-30-2): Substituents: Ethyl and methyl esters at positions 3 and 7, respectively. Key Difference: Ester groups at non-adjacent positions (3 and 7 vs. 3 and 6 in the target compound) may influence intramolecular hydrogen bonding and crystallinity .

- 6-Chloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester (CAS 79607-22-0): Substituents: Chloro group at position 6, ethyl ester at position 3. Molecular Weight: 251.67 g/mol (C₁₂H₁₀ClNO₃). Key Difference: Chlorine substitution enhances electrophilicity but reduces ester group diversity, limiting applications in metal coordination chemistry .

Functionalized Quinoline Esters

- 4-Hydroxy-2-methylquinoline-6-carboxylic acid ethyl ester: Substituents: Methyl group at position 2, ethyl ester at position 6. Applications: Used in polymer development for enhanced optical properties. The methyl group at position 2 introduces steric effects absent in the target compound, affecting π-stacking interactions in materials .

- 6-Benzyloxy-4-chloro-quinoline-3-carboxylic acid ethyl ester (CAS 161405-23-8): Substituents: Benzyloxy group at position 6, chloro group at position 4. Molecular Weight: 341.79 g/mol (C₁₉H₁₆ClNO₃).

Comparative Data Table

Biological Activity

4-Hydroxy-quinoline-3,6-dicarboxylic acid 3-ethyl ester 6-methyl ester is a derivative of hydroxyquinoline, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, emphasizing its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 263.25 g/mol. The compound features a quinoline core with hydroxyl and carboxyl functional groups that contribute to its biological activity.

Biological Activity Overview

Quinoline derivatives, including the target compound, have been studied extensively for their pharmacological properties. The following sections detail specific biological activities associated with this compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various hydroxyquinoline derivatives. For instance, compounds related to 4-hydroxyquinolines have demonstrated selective cytotoxicity towards cancer cells. In a study assessing the cytotoxic effects on doxorubicin-sensitive and -resistant colon adenocarcinoma cell lines, certain derivatives exhibited significant toxicity against resistant cancer cells while sparing normal fibroblasts .

Table 1: Cytotoxic Activity of Hydroxyquinoline Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | Colo 205 (sensitive) | 25 | 1.5 |

| Compound B | Colo 320 (resistant) | 15 | 2.0 |

| Compound C | MRC-5 (normal fibroblasts) | >100 | - |

Antimicrobial Properties

The antimicrobial activity of hydroxyquinolines has also been documented. A series of synthesized compounds were evaluated for antibacterial properties using minimum inhibitory concentration (MIC) assays. While some derivatives showed moderate antibacterial activity, none exhibited significant anti-HIV activity at concentrations below 100 µM .

Table 2: Antibacterial Activity of Hydroxyquinoline Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound X | E. coli | 32 |

| Compound Y | S. aureus | 16 |

| Compound Z | P. aeruginosa | >64 |

The mechanism by which hydroxyquinolines exert their anticancer effects may involve the induction of apoptosis in cancer cells and inhibition of specific signaling pathways. For instance, some derivatives have been shown to interfere with DNA synthesis and repair mechanisms in cancer cells, leading to increased cell death .

Case Studies

- Case Study on Anticancer Effects : A group of researchers synthesized several derivatives from the hydroxyquinoline scaffold and tested their efficacy against various cancer cell lines. Among them, one derivative demonstrated an IC50 value lower than that of doxorubicin in resistant cell lines, indicating potential for development as a novel anticancer agent .

- Case Study on Antimicrobial Efficacy : In another study focusing on antimicrobial properties, several quinoline derivatives were tested against multi-drug resistant strains of bacteria. The results indicated that specific modifications in the quinoline structure significantly enhanced antibacterial activity .

Q & A

Q. What are the established synthetic routes for 4-hydroxy-quinoline-3,6-dicarboxylic acid 3-ethyl ester 6-methyl ester, and how do reaction conditions influence yield?

- Methodological Answer: The compound can be synthesized via condensation of secondary anilines with triethyl methanetricarboxylate under controlled thermal conditions (488 K). Water content in the reaction mixture is critical, as excess moisture promotes hydrolysis of intermediates, leading to by-products like 6-hydroxy-1,2-dihydro-4H-pyrrolo[3,2,1-i,j]quinolin-4-one. Maintaining anhydrous conditions and precise temperature control (±5 K) optimizes yields (typically 4–6% for by-products under suboptimal conditions) .

Q. What analytical techniques are recommended to confirm the structural integrity of this compound?

- Methodological Answer: X-ray crystallography is pivotal for resolving the planar heterotricyclic structure, while HPLC (C18 column, UV detection) identifies impurities. Mass spectrometry (e.g., m/z 346, 328) and IR spectroscopy (O–H stretches at ~3200 cm⁻¹, ester C=O at ~1700 cm⁻¹) validate functional groups. Hydrogen bonding patterns (O–H···O) observed in crystallography further confirm intermolecular interactions .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer: Stability is pH- and temperature-dependent. Store at -80°C in anhydrous, inert solvents (e.g., DMF or DMSO) for long-term preservation (6 months). At -20°C, use within 1 month. Avoid repeated freeze-thaw cycles, which accelerate ester hydrolysis. Degradation products include decarboxylated quinoline derivatives and hydroxylated analogs .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer: Screen for antibacterial activity using MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Antioxidant potential can be assessed via DPPH radical scavenging (IC₅₀ values). Cytotoxicity assays (MTT/CCK-8 on mammalian cell lines) should precede in vivo studies due to quinoline derivatives’ propensity for enzyme inhibition (e.g., cytochrome P450) .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress by-product formation during synthesis?

- Methodological Answer: By-products arise from hydrolysis/decarboxylation of the ethyl ester intermediate. Strategies include:

- Reducing water content: Use molecular sieves or azeotropic distillation.

- Catalyst modulation: Introduce Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.

- Temperature gradients: Gradual cooling post-reaction minimizes thermal degradation.

HPLC tracking of intermediates (retention time: 10–12 min) ensures real-time optimization .

Q. What mechanistic insights explain the compound’s interaction with bacterial efflux pumps?

- Methodological Answer: Quinoline esters disrupt proton motive force-dependent efflux pumps (e.g., AcrAB-TolC in E. coli). Fluorescent probe assays (e.g., ethidium bromide accumulation) quantify efflux inhibition. Molecular docking (PDB: 4DX5) reveals hydrogen bonding between the 4-hydroxy group and Tyr327 residues, while the ethyl ester enhances membrane permeability .

Q. How does substituent variation at the 3- and 6- positions affect photophysical properties?

- Methodological Answer: Methyl/ethyl esters at C3/C6 alter π-conjugation, shifting UV-Vis absorption (λₐᵦₛ ~320 nm vs. ~340 nm for ethoxy analogs). Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes (τ ~2–5 ns). TD-DFT calculations correlate ester bulkiness with reduced quantum yields (Φ from 0.3 to 0.1) .

Q. What strategies enable selective functionalization of the quinoline core for SAR studies?

- Methodological Answer:

- C4 hydroxyl group: Protect as a silyl ether (e.g., TBSCl) before introducing halogens (e.g., NBS for bromination).

- C3/C6 esters: Hydrolyze selectively with NaOH/EtOH (C3) or LiOH/THF (C6) for carboxylate intermediates.

- C2 modification: Suzuki coupling (Pd(PPh₃)₄, aryl boronic acids) post C4 deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.